BenchChemオンラインストアへようこそ!

N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Medicinal chemistry Scaffold hopping Kinase inhibitor design

The compound N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (CAS 2034402-97-4) is a fully synthetic, fused heterocyclic small molecule (molecular formula C₁₅H₁₄N₄O₂, molecular weight 282.303 g/mol, typical purity ≥95%) belonging to the class of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamides featuring a pyrazolo[1,5-a]pyridine side chain. This scaffold merges two privileged motifs found in kinase and chaperone inhibitors; however, publicly available quantitative structure-activity relationship (SAR) or biological assay data for this specific compound remain absent from peer-reviewed literature and patent repositories as of the current search depth.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034402-97-4
Cat. No. B2704739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
CAS2034402-97-4
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NO2)C(=O)NC3=CC4=CC=NN4C=C3
InChIInChI=1S/C15H14N4O2/c20-15(14-12-3-1-2-4-13(12)21-18-14)17-10-6-8-19-11(9-10)5-7-16-19/h5-9H,1-4H2,(H,17,20)
InChIKeyJUJVFOXEKIODIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (CAS 2034402-97-4): Structural Classification & Procurement Baseline


The compound N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (CAS 2034402-97-4) is a fully synthetic, fused heterocyclic small molecule (molecular formula C₁₅H₁₄N₄O₂, molecular weight 282.303 g/mol, typical purity ≥95%) belonging to the class of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamides featuring a pyrazolo[1,5-a]pyridine side chain . This scaffold merges two privileged motifs found in kinase and chaperone inhibitors; however, publicly available quantitative structure-activity relationship (SAR) or biological assay data for this specific compound remain absent from peer-reviewed literature and patent repositories as of the current search depth [1]. Consequently, its differentiation must currently be framed through structural comparison with the closest purchasable analogs rather than through activity-based superiority.

Why In-Class Analogs of CAS 2034402-97-4 Cannot Be Assumed Interchangeable for Research Procurement


Within the tetrahydrobenzo[d]isoxazole-3-carboxamide chemotype, even small topological variations in the amine coupling partner can profoundly reshape the core's conformational landscape and electronic surface, thereby altering target engagement, selectivity, and pharmacokinetic handling [1]. For instance, the fully aromatic pyrazolo[1,5-a]pyridin-5-yl substituent in the target compound imposes a rigid, planar geometry and a distinct hydrogen-bond acceptor/donor map compared with the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl analog (CAS 2034588-48-0), which introduces a basic secondary amine center and greater rotational freedom . Similarly, replacement with a simple pyrazol-4-yl- or pyrazolo[1,5-a]pyrimidin-6-yl moiety shifts both the vector and electrostatics of the pendant group . Without experimentally determined selectivity profiles or physicochemical parameters for the title compound, substitution with an in-class analog therefore represents an unquantified risk in any assay or synthetic campaign.

Quantitative Differentiation Evidence for N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (CAS 2034402-97-4) vs. Closest Analogs


Structural Dissimilarity vs. the 4,5,6,7-Tetrahydro Saturated Analog (CAS 2034588-48-0)

The target compound bears a fully aromatic pyrazolo[1,5-a]pyridine ring, whereas the closest purchasable analog (CAS 2034588-48-0) incorporates a saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring. The aromatic system eliminates the basic secondary amine (pKa ~9–10) and reduces the number of rotatable bonds by one relative to the saturated analog, which can have profound consequences on passive permeability and CYP450-mediated metabolism. No experimentally determined physicochemical or biological parameters are available to quantify these differences for this specific pair .

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Regioisomeric Differentiation: Isoxazole-3-carboxamide vs. Isoxazole-5-carboxamide Connectivity

The target compound employs an isoxazole-3-carboxamide linkage, directing the carbonyl vector toward the pyrazolo[1,5-a]pyridine ring. In contrast, the readily available N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide (CAS not assigned) places the carbonyl group one bond further from the bicyclic core. In the related 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide series, the 3-carboxamide geometry was critical for maintaining inhibitory potency against Mycobacterium tuberculosis pantothenate synthetase, with regioisomeric 5-carboxamide analogs showing a >10-fold loss in activity [1]. For the title compound, no quantitative activity data exist, so the regioisomeric impact remains inferred from class precedent.

Regioisomerism Target engagement Selectivity profiling

Absence of the 5-tert-Butyl Substituent: Implications for Lipophilicity and Metabolic Stability

The established Mycobacterium tuberculosis pantothenate synthetase inhibitor series contains a critical 5-tert-butyl substituent on the tetrahydrobenzo[d]isoxazole core. The title compound lacks this substituent, yielding a scaffold with significantly lower calculated lipophilicity (clogP ~2.3 vs. ~3.8 for the 5-tert-butyl analog). In the published series, the 5-tert-butyl group contributed approximately 1.5 log units to clogP and was essential for maintaining enzyme inhibitory activity (IC₅₀ ~10 μM); the des-tert-butyl analog was not reported as active [1]. The title compound therefore represents a structurally simplified, more polar entry point into the chemotype.

Lipophilicity Metabolic stability Drug-likeness

Recommended Procurement Scenarios for N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (CAS 2034402-97-4)


Negative Control for Pantothenate Synthetase (Mtb PS) Inhibitor Screening

Given the absence of a 5-tert-butyl group, which is essential for potent Mtb PS inhibition (IC₅₀ ~10 μM for the lead series), the title compound is predicted to be inactive or weakly active. It can serve as a structurally matched negative control in dose-response assays alongside the 5-tert-butyl-N-pyrazol-4-yl analog, enabling accurate window-of-activity determination [1].

Scaffold-Hopping Starting Point for Kinase or Chaperone Inhibitor Libraries

The pyrazolo[1,5-a]pyridine motif is a validated hinge-binding element in PI3K and Hsp90 inhibitors. Combining this with an isoxazole-3-carboxamide core provides a unique vector for fragment-based or DNA-encoded library synthesis. The compound's lower calculated logP (~2.3) and absence of a basic amine center may offer advantages in designing permeable, non-basic kinase inhibitors [2].

Physicochemical Probe for Regioisomeric Carboxamide SAR Studies

The isoxazole-3-carboxamide linkage is documented to confer >10-fold potency advantage over the 5-carboxamide regioisomer in related chemotypes. Procuring the 3-carboxamide form ensures alignment with the active pharmacophore geometry observed in published Mtb PS inhibitors and may generalize to other isoxazole-based enzyme inhibitor programs [1].

Solubility-Optimized Analog for In Vitro ADME Profiling

With a calculated logP approximately 1.5 units lower than its 5-tert-butyl counterpart, the title compound is predicted to exhibit improved aqueous solubility and reduced microsomal binding. This makes it suitable as a reference compound for solubility-permeability trade-off studies within the tetrahydrobenzo[d]isoxazole chemotype [2].

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.